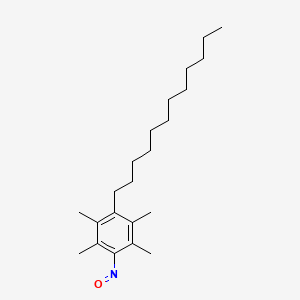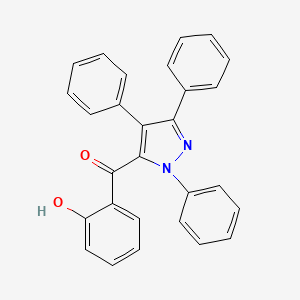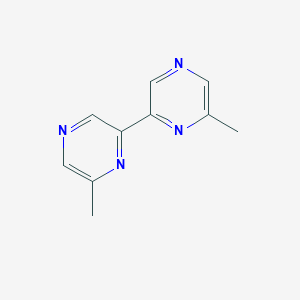![molecular formula C16H29BrO2 B14261717 5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane CAS No. 185414-35-1](/img/structure/B14261717.png)
5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with two oxygen atoms and a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular [3 + 2] cross-cycloaddition (IMCC) reaction, which efficiently constructs the bicyclic core . The reaction conditions often include the use of a gold catalyst and specific temperature and pressure settings to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter specific functional groups, such as converting a carbonyl group to an alcohol.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or amines, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation may produce a ketone or aldehyde.
Applications De Recherche Scientifique
5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: Its structural properties are explored for creating novel materials with unique physical and chemical characteristics.
Mécanisme D'action
The mechanism of action of 5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains a nitrogen atom instead of oxygen.
2-Azabicyclo[3.2.1]octane: Another related compound with a nitrogen atom, known for its applications in drug discovery.
Uniqueness
5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane is unique due to its specific combination of a bromine atom and a bicyclic structure with two oxygen atoms. This unique arrangement provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
185414-35-1 |
|---|---|
Formule moléculaire |
C16H29BrO2 |
Poids moléculaire |
333.30 g/mol |
Nom IUPAC |
5-(5-bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C16H29BrO2/c1-2-3-5-9-14-15-10-8-12-16(18-14,19-15)11-6-4-7-13-17/h14-15H,2-13H2,1H3 |
Clé InChI |
YNZSTDAFGWMTIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C2CCCC(O2)(O1)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


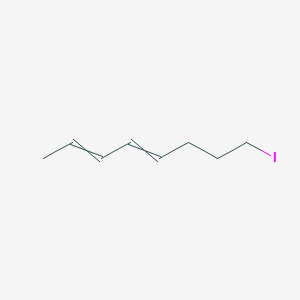
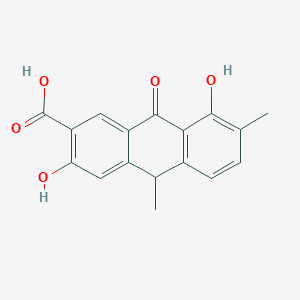
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
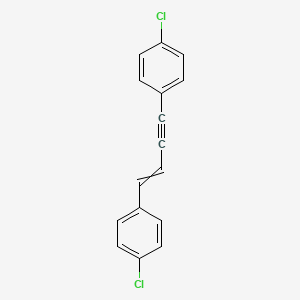
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
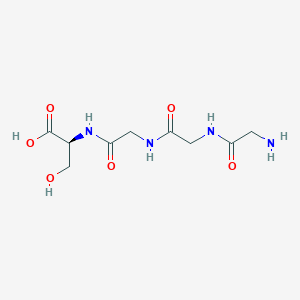
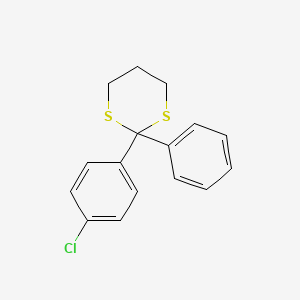
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
